molecular formula C18H16N2O2S B5572064 2-(2-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-(2-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B5572064
M. Wt: 324.4 g/mol
InChI Key: LDOBFWSOGCXTDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H16N2O2S and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.09324893 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hypoglycemic Activity

A study explored the synthesis of novel 2,4-thiazolidinedione derivatives, which are structurally similar to "2-(2-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide," highlighting their hypoglycemic activity in vivo. The compounds showed promising results in reducing blood glucose levels in animal models, indicating potential applications in diabetes management (Nikalje, Deshp, & Une, 2012).

Antimicrobial Properties

Research into newer Schiff bases and thiazolidinone derivatives, including compounds structurally related to "this compound," has shown these compounds to possess significant antimicrobial properties. These studies suggest potential applications in developing new antimicrobial agents for medical and agricultural uses (Fuloria, Fuloria, & Gupta, 2014).

Anticancer Activity

The synthesis of 1H-inden-1-one substituted (heteroaryl)acetamide derivatives, which are related to the structure of interest, was investigated for their anticancer activity. One of the derivatives exhibited high growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines, indicating potential therapeutic applications in cancer treatment (Karaburun et al., 2018).

Cooling Agent Safety Evaluation

A toxicological evaluation of a novel cooling compound structurally similar to "this compound" assessed its safety for use in food and beverage applications. The study found no adverse effects at the doses tested, supporting its safe use as a flavoring substance (Karanewsky et al., 2015).

Chemoselective Acetylation

Research on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, showcases the broader chemical synthesis applications of compounds within this chemical family. This study contributes to the field of drug synthesis and design, particularly in the context of antimalarial compounds (Magadum & Yadav, 2018).

Properties

IUPAC Name

2-(2-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-13-7-5-6-10-16(13)22-11-17(21)20-18-19-15(12-23-18)14-8-3-2-4-9-14/h2-10,12H,11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOBFWSOGCXTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.